molecular formula C15H11Cl2F3N4OS B2858052 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea CAS No. 339114-06-6

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea

Cat. No.: B2858052
CAS No.: 339114-06-6
M. Wt: 423.24
InChI Key: LYMSQBCQPKWKPO-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative characterized by a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The thiourea moiety is further modified by a (1Z)-configured imino group linked to a (4-chlorophenyl)methoxy substituent.

Properties

IUPAC Name

(1Z)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N4OS/c16-11-3-1-9(2-4-11)7-25-23-8-22-14(26)24-13-12(17)5-10(6-21-13)15(18,19)20/h1-6,8H,7H2,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSQBCQPKWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N\C(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with an appropriate amine to form the intermediate 4-chlorobenzylamine. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A: 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (CAS 722461-07-6)

  • Key Differences: Replaces the (1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene group with a 4-methoxyphenyl substituent.

Compound B: 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one

  • Key Differences: Features a pyridazinone ring instead of pyridine and lacks the thiourea moiety.
  • Implications : The absence of thiourea reduces hydrogen-bonding capacity, which could limit interactions with biological targets. The trifluoromethyl group, common to both compounds, may enhance metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound A (CAS 722461-07-6) Compound B (T3D3893)
Core Structure Pyridine with thiourea Pyridine with thiourea Pyridazinone
Key Substituents Cl, CF₃, (4-Cl-C₆H₄-O)NHCH₂ Cl, CF₃, 4-MeO-C₆H₄ Cl, CF₃, methylamino
Synthetic Method Condensation (DMF/AcOH, microwave/conventional) Thiourea derivatization Cyclocondensation
Potential Bioactivity Kinase inhibition (hypothetical) Antifungal/antitumor Herbicidal/anti-inflammatory
Solubility Moderate (chloro substituent) High (methoxy group) Low (pyridazinone core)

Physicochemical and Environmental Considerations

  • Lumping Strategy : Compounds with similar substituents (e.g., trifluoromethyl, chloro) may be grouped for environmental modeling, as they share degradation pathways or toxicity profiles .
  • Stability: The trifluoromethyl group in the target compound and Compound A likely enhances resistance to oxidative degradation compared to non-fluorinated analogues .

Biological Activity

The compound 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies show that the compound has an IC50 value of less than 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells, indicating strong cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .
  • Mechanisms of Action : The mechanisms underlying its anticancer activity include induction of apoptosis and inhibition of interleukin-6 (IL-6) secretion, which is crucial in cancer progression. The compound was found to reduce IL-6 levels by 23–63% in treated cells .
  • Selectivity : Notably, the compound displayed favorable selectivity over normal cells, such as HaCaT keratinocytes, which is critical for minimizing side effects in therapeutic applications .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition of Pathogens : It has been reported to inhibit the growth of several pathogenic microorganisms, including Staphylococcus epidermidis and Micrococcus luteus, with a minimum inhibitory concentration (MIC) as low as 1.47 µM .
  • Mechanistic Insights : Molecular docking studies suggest potential binding modes with target proteins involved in bacterial metabolism, enhancing its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Summary of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerCytotoxicity in SW480, SW620, PC3<10 µM
Induction of apoptosis-
Inhibition of IL-623–63% reduction
AntimicrobialInhibition of Staphylococcus epidermidis1.47 µM
Inhibition of Micrococcus luteus1.47 µM

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiourea derivatives, including the target compound. The results indicated that it significantly reduced the viability of cancer cells by up to 93% in some cases, showcasing its potential as an effective anticancer agent .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound demonstrated robust inhibition against both Gram-positive and Gram-negative bacteria. Its efficacy against MRSA highlights its potential as a treatment option for antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this thiourea derivative with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with thiourea precursors. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reactivity .
  • Temperature control (e.g., 60–80°C) and pH adjustments to stabilize intermediates .
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) .

Q. How can researchers verify the geometric isomerism (Z/E configuration) of the compound?

  • Methodological Answer :

  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity of protons in the (Z)-configured imine group .
  • X-ray crystallography : Provides definitive evidence of molecular geometry, though requires high-quality single crystals .
  • Computational modeling : Density Functional Theory (DFT) simulations predict energy minima for Z/E isomers, corroborated by experimental data .

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) : Tracks intermediate formation using silica plates and UV-active spots .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies yield and purity with reverse-phase C18 columns and acetonitrile/water gradients .
  • In-situ IR spectroscopy : Identifies functional group transformations (e.g., C=O stretching at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-withdrawing effect : The -CF3_3 group reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance.
  • Hammett substituent constants : Quantify electronic effects using computational tools (e.g., Gaussian) or comparative kinetic studies with analogs lacking -CF3_3 .
  • X-ray photoelectron spectroscopy (XPS) : Measures binding energies of Cl and F atoms to assess electronic perturbations .

Q. What strategies mitigate decomposition during long-term storage of this thiourea derivative?

  • Methodological Answer :

  • Stability studies : Accelerated degradation tests under varying humidity (40–80% RH) and temperature (4–40°C) with HPLC monitoring .
  • Lyophilization : Freeze-drying in inert atmospheres (argon) preserves labile functional groups like the thiourea moiety .
  • Excipient screening : Co-formulation with cyclodextrins or cellulose derivatives improves solid-state stability .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-response normalization : Compare IC50_{50} values adjusted for cell-line viability (e.g., MTT vs. ATP-based assays) .
  • Membrane permeability assays : Use Caco-2 cell monolayers to assess whether discrepancies arise from poor cellular uptake .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may confound results .

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